Bromination Regioselectivity: C5 Selectivity
The target compound (5-bromo-1-methyl-1H-pyrrole-2-carboxylic acid) is obtained via electrophilic bromination of 1-methyl-1H-pyrrole-2-carboxylic acid, where the 5-position is the preferred site of attack due to electronic directing effects . Under controlled conditions (bromine in acetic acid at room temperature), the 5-bromo isomer is the dominant product, with the competing 4-bromo isomer formed in lesser amounts [1]. This regiochemical outcome contrasts with bromination of the N-unsubstituted analog (1H-pyrrole-2-carboxylic acid), where the absence of the N-methyl group alters the electronic distribution and directs bromination to alternative positions [2].
| Evidence Dimension | Bromination regioselectivity product ratio |
|---|---|
| Target Compound Data | 5-bromo-1-methyl-1H-pyrrole-2-carboxylic acid (primary product from electrophilic bromination) |
| Comparator Or Baseline | 1H-pyrrole-2-carboxylic acid (N-unsubstituted): yields different regiochemical outcomes |
| Quantified Difference | Yield ratio not quantified in open literature; class-level inference based on established pyrrole substitution principles |
| Conditions | Electrophilic bromination with Br₂ in acetic acid at room temperature |
Why This Matters
The predictable 5-position bromination of the N-methylated substrate enables reliable synthetic planning for downstream functionalization, whereas the N-unsubstituted analog requires protection/deprotection steps that add cost and complexity.
- [1] Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. Journal of Organic Chemistry, 46(11), 2221-2225. View Source
- [2] Anderson, H. J., & Lee, S. F. (1965). Pyrrole chemistry. IV. The preparation and some reactions of brominated pyrrole derivatives. Canadian Journal of Chemistry, 43(2), 409-414. View Source
